molecular formula C14H18N2O2 B1473324 5-(Cbz-amino)-5-aza-spiro[2.4]heptane CAS No. 1419101-05-5

5-(Cbz-amino)-5-aza-spiro[2.4]heptane

Cat. No.: B1473324
CAS No.: 1419101-05-5
M. Wt: 246.3 g/mol
InChI Key: OBLBAUYGDPXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cbz-amino)-5-aza-spiro[2.4]heptane, also known as 5-Cbz-5-azaspiro[2.4]heptane-1-methanol, is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (OCC1=CC=CC=C1)N2CC3 (CC2)C (CO)C3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its InChI key is VTWDFSIRGHNERT-UHFFFAOYSA-N .

Scientific Research Applications

Stereoselective Construction of 5-aza-spiro[2.4]heptane Motif

5-(Cbz-amino)-5-aza-spiro[2.4]heptane is notable for its structural significance in drug discovery due to its 5-aza-spiro[2,4]heptane motif. Liu et al. (2011) developed a direct and facile synthesis of highly functional 5-aza-spiro[2,4]heptanes through catalytic asymmetric 1,3-dipolar cycloaddition, highlighting its value as a structural motif for drug development (Liu et al., 2011).

Catalytic Asymmetric Construction of Spiro Pyrrolidines

Liu et al. (2015) further explored this structural motif, synthesizing bioactive 5-aza-spiro[2,4]heptanes with up to three contiguous all-carbon quaternary stereogenic centers. This was achieved via Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating the structural diversity and complexity that can be achieved with this motif (Liu et al., 2015).

Structural Analysis and Synthesis Methods

Analysis of Conformational Variety

Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and analyzed its conformational variety. They found that different orientations of spiro-connected rings exhibited different stable molecular geometries, demonstrating the structural complexity and potential for diverse molecular interactions of spiro compounds related to this compound (Rowicki et al., 2019).

Improved Synthesis Methods

Zhang et al. (2014) reported an improved and efficient method for synthesizing (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, using benzyloxycarbonyl (Cbz) as a protection group. This highlights advancements in the synthesis methodologies for structurally complex spiro compounds, potentially including derivatives like this compound (Zhang et al., 2014).

Safety and Hazards

5-(Cbz-amino)-5-aza-spiro[2.4]heptane is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLBAUYGDPXCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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